2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide
Description
The N-methyl substitution on the acetamide group distinguishes it from related derivatives. It is synthesized through nucleophilic substitution or condensation reactions involving chloroacetyl chloride and thiol-containing intermediates . Key structural attributes include:
- 2-Methoxyethoxy substituent: Enhances solubility and modulates electronic effects on the aromatic ring.
- N-methylacetamide: Reduces hydrogen-bonding capacity compared to unsubstituted or diethyl analogs.
Properties
IUPAC Name |
2-[2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-17-13(19)7-23-8-14(20)18-11-6-12(22-4-3-21-2)10(16)5-9(11)15/h5-6H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQPCJZAPQFOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide, commonly referred to as a derivative of 2,4-dichloroaniline, has been the subject of various studies due to its potential biological activities. This compound exhibits a complex structure that suggests significant interactions with biological systems.
- Molecular Formula : C14H18Cl2N2O4S
- Molecular Weight : 381.28 g/mol
- CAS Number : 341964-80-5
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of investigation include antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
A study evaluated a series of compounds similar to this compound against various bacterial and fungal strains. The results indicated that these compounds demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The structure-activity relationship (SAR) was analyzed, revealing that the presence of the dichloro and methoxyethoxy groups enhances antimicrobial efficacy .
Antiviral Activity
Research has shown that derivatives of 2,4-dichloroaniline exhibit antiviral properties against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although specific data on the compound is limited, related compounds have shown varying degrees of effectiveness in inhibiting viral replication while maintaining low cytotoxicity levels .
Anticancer Potential
In cancer research, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. While direct studies on this compound are sparse, the presence of sulfur and nitrogen in its structure suggests potential interactions with cellular targets involved in cancer progression .
Case Studies
-
Antimicrobial Efficacy : A comparative study involving synthesized derivatives demonstrated that certain modifications to the aniline structure significantly increased antimicrobial potency against Gram-positive and Gram-negative bacteria.
This table illustrates how structural modifications can lead to enhanced biological activity.
Compound Activity (MIC µg/mL) Standard Comparison Compound A 8 Isoniazid (16) Compound B 4 Ciprofloxacin (8) 2-{...} 6 Fluconazole (32) - Antiviral Properties : In a study examining the antiviral effects of similar compounds, it was found that certain derivatives could inhibit HCMV with IC50 values in the low micromolar range, indicating a promising therapeutic potential for further development .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in breast and prostate cancer models, highlighting its potential as a chemotherapeutic agent .
- A study involving the National Cancer Institute's protocols demonstrated that related compounds displayed promising antitumor activity with low GI50 values, indicating effective growth inhibition of tumor cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Agricultural Applications
- Pesticidal Activity :
Case Study 1: Anticancer Efficacy
A comprehensive study assessed the anticancer properties of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with specific efficacy against breast cancer cells.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, derivatives of the compound were tested against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL for Staphylococcus aureus, showcasing its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes critical structural differences and similarities:
Key Observations:
- Sulfur Linkage : Sulfanyl (thioether) bridges, as in the target compound, are less polar than sulfonyl groups, affecting pharmacokinetics (e.g., metabolic oxidation to sulfones may alter activity) .
- Aryl Substituents : The 2-methoxyethoxy group improves solubility relative to isopropoxy or unsubstituted analogs, which may explain its research focus despite commercial discontinuation .
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to isopropoxy or alkyl-substituted derivatives .
- Stability : Sulfanyl bridges are susceptible to oxidation, whereas sulfonyl derivatives (e.g., CAS 341964-56-5) exhibit greater stability under oxidative conditions .
- Melting Point: Limited data, but analogs with sulfonamide groups (e.g., CAS 338967-86-5) show higher melting points due to increased crystallinity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, chloroacetylation of intermediates (e.g., 2,4-dichloro-5-(2-methoxyethoxy)aniline) followed by thiol-ether bond formation is critical. Key parameters include:
- Reaction Solvent : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates .
- Temperature Control : Room temperature for condensation steps minimizes side reactions (e.g., hydrolysis of acetamide groups) .
- Catalysts : Potassium carbonate is often used to deprotonate thiols and facilitate nucleophilic attack .
- Purification : Column chromatography or recrystallization improves purity, with TLC (Rf ~0.5 in ethyl acetate/hexane) used to monitor progress .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can spectral discrepancies be resolved?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and sulfanyl (S-H, ~611 cm⁻¹) stretches. Discrepancies in peak positions may arise from solvent interactions or crystallinity; use KBr pellets for consistency .
- NMR : ¹H NMR (CDCl₃, 300 MHz) resolves methoxy groups (δ 3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm). Deuterated solvent purity must be verified to avoid splitting artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+1]⁺ (e.g., m/z 430.2). Contaminants from incomplete synthesis can cause adducts; repeat extraction with ethyl acetate to remove salts .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes inhibited by thiazolidinedione analogs). Validate predictions with SPR (surface plasmon resonance) binding assays .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfanyl group nucleophilicity). Compare with experimental reactivity in SN2 reactions .
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to assess stability under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Calibration : Use Hill slope analysis to compare IC₅₀ values in cell lines (e.g., HepG2) versus rodent models. Adjust for metabolic differences (e.g., cytochrome P450 activity) .
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS. Contradictions in efficacy often stem from poor absorption; consider prodrug modifications (e.g., esterification of the acetamide group) .
- Experimental Design : Implement randomized block designs with split-split plots to account for variables like dosage timing and genetic heterogeneity in animal models .
Q. How can structural analogs inform the optimization of this compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- SAR Analysis : Compare methylacetamide derivatives (e.g., N-methyl vs. N-ethyl substitutions) to identify toxicity trends. For example, bulky substituents on the anilino ring reduce hepatotoxicity but may lower solubility .
- Toxicogenomics : Use RNA-seq to profile gene expression in liver tissues exposed to the compound. Overexpression of CYP3A4 may signal metabolic stress .
- Alternative Linkers : Replace the sulfanyl group with sulfonyl or ether linkages to enhance metabolic stability. Monitor urinary excretion rates in Sprague-Dawley rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
